molecular formula C18H17ClN2O2 B2965218 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034526-46-8

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B2965218
CAS No.: 2034526-46-8
M. Wt: 328.8
InChI Key: NYCOUGBKRXEOEW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic small molecule designed for research purposes, integrating a benzamide scaffold with a 1-methyl-1H-indole moiety. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . Indole derivatives are extensively investigated for their potential interactions with various neurological targets . Specifically, benzamide-containing compounds have been explored for their activity as ion-channel ligands, indicating this reagent's potential utility in basic neuroscience research, particularly in the study of ion channel function and modulation . The structural features of this compound suggest it may serve as a valuable chemical probe for investigating signal transduction pathways in the central nervous system. Its primary research applications are in the areas of exploratory pharmacology and as a building block for the development of novel bioactive molecules. All studies must be conducted in controlled laboratory settings.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCOUGBKRXEOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone to form the indole ring. Subsequent steps may include chlorination, hydroxylation, and amidation reactions to introduce the respective functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: : The chloro group can be reduced to a methyl group.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-chloro-N-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.

  • Reduction: : Formation of 2-methyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.

  • Substitution: : Formation of various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.

Biology

Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties. This compound could be studied for its potential biological effects and used in the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In the industry, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure may offer advantages in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzimidazole and Benzamide Families

The following compounds share structural motifs with the target molecule, including benzamide/benzimidazole backbones, chloro substituents, or indole-related groups:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Calculated MW) Evidence Source
2-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (Target) Benzamide 2-Cl, 2-hydroxyethyl-1-methylindol-5-yl C₁₉H₁₈ClN₂O₂ (365.8 g/mol) N/A (Hypothetical)
5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide Benzimidazole-Benzamide hybrid 6-Cl, 1-methylindol-5-yl, N-hydroxy, 2-methyl C₂₉H₂₂ClN₄O₃ (517.0 g/mol)
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Benzamide 2-Cl, 5-I, isoindole-1,3-dione C₁₇H₁₁ClIN₂O₃ (477.6 g/mol)
N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide Benzamide 2-Cl, bulky tert-butyl and pyridyl substituents C₂₉H₂₈ClN₂O (465.0 g/mol)
2-Chloro-N-[(2R)-1-(4-cyanophenyl)-3-(1,3-dioxo-isoindol-2-yl)propan-2-yl]-4-methoxybenzamide Benzamide 2-Cl, 4-methoxy, isoindole-dione, cyanophenyl C₂₇H₂₁ClN₃O₄ (499.9 g/mol)

Key Structural and Functional Differences

In contrast, rigid frameworks like isoindole-dione (e.g., , compound 8) may restrict mobility but improve metabolic stability .

Substituent Effects: Chlorine vs. Hydroxy vs. Methoxy: The 4-methoxy group in ’s compound 9 enhances lipophilicity, whereas the target’s hydroxy group may facilitate hydrogen bonding or solubility .

Indole vs. Benzimidazole :

  • The benzimidazole-oxy-benzamide in incorporates a fused heterocycle, likely enhancing π-π stacking and affinity for ATP-binding pockets in kinases. The target’s indole group offers similar aromatic interactions but lacks the imidazole’s basicity .

Biological Activity

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and an indole moiety, which are significant for its biological interactions. The presence of the indole structure is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Property Value
Molecular FormulaC16H17ClN2O2
Molecular Weight344.81 g/mol
StructureChemical Structure

Research indicates that the indole moiety in this compound may influence various biological pathways:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer progression and other diseases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups.
  • GPCR Modulation : The aromatic core structure suggests potential interactions with G-protein-coupled receptors (GPCRs), which play essential roles in signal transduction across cell membranes.
  • Antimicrobial Activity : Preliminary studies suggest that the compound might exhibit antibacterial or antifungal properties due to the indole group, which is known for such activities .

Antimicrobial Activity

In vitro studies have shown that related compounds with similar structures exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds featuring chlorinated benzamides demonstrated efficacy comparable to established antibiotics like isoniazid and ciprofloxacin .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating its potential as an anticancer agent. For example, related indole derivatives showed promising results against breast cancer cell lines (MCF7) .

Case Studies

  • Indole Derivatives Against Cancer : A study evaluating a series of indole derivatives found that compounds similar to this compound displayed substantial growth inhibition in various cancer cell lines, suggesting a strong potential for further development as anticancer therapeutics .
  • Structure-Activity Relationship (SAR) : Research on related benzamide compounds indicates that modifications in the structure significantly affect their biological activity. The presence of halogen groups, such as chlorine, has been linked to enhanced potency against certain targets .

Q & A

Q. What pharmacokinetic challenges arise in achieving oral bioavailability?

  • Methodology :
  • Solubility enhancement : Use lipid-based formulations (e.g., SNEDDS) to improve water solubility (<10 µg/mL to >50 µg/mL) .
  • Metabolic stability : Incubate with liver microsomes to identify major CYP450 metabolites (e.g., hydroxylation at the indole ring) .

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